IL-17A modulator-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IL-17A modulator-3 is a small molecule inhibitor of the cytokine interleukin-17A (IL-17A). This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response, and its dysregulation is associated with several autoimmune disorders .
准备方法
The synthesis of IL-17A modulator-3 involves several steps, including the preparation of difluorocyclohexyl and imidazotriazine derivatives . The synthetic route typically includes:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
IL-17A modulator-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens and alkyl groups are used in substitution reactions to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
IL-17A modulator-3 has a wide range of scientific research applications, including:
作用机制
IL-17A modulator-3 exerts its effects by inhibiting the interaction between IL-17A and its receptor. This inhibition is achieved through the rigidification of the IL-17A protein, reducing its receptor affinity . The compound targets allosteric sites on the protein, modulating its dynamics and preventing the formation of the cytokine-receptor complex .
相似化合物的比较
IL-17A modulator-3 is unique in its ability to rigidify the IL-17A protein, a mechanism not commonly observed in other IL-17A inhibitors . Similar compounds include:
Imidazotriazine derivatives: These compounds also target IL-17A but may have different mechanisms of action.
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are used in similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its potential for use in a wide range of scientific and medical applications.
属性
分子式 |
C34H50FN7O4 |
---|---|
分子量 |
639.8 g/mol |
IUPAC 名称 |
N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C34H50FN7O4/c1-7-29(43)38-30(34(46)41-18-16-40(6)17-19-41)23(5)25-12-13-27(26(35)20-25)37-33(45)31(24-10-8-22(4)9-11-24)39-32(44)28-14-15-36-42(28)21(2)3/h12-15,20-24,30-31H,7-11,16-19H2,1-6H3,(H,37,45)(H,38,43)(H,39,44)/t22?,23-,24?,30+,31-/m0/s1 |
InChI 键 |
ZPBMCWWXBSJJIJ-LARBEYHGSA-N |
手性 SMILES |
CCC(=O)N[C@H]([C@@H](C)C1=CC(=C(C=C1)NC(=O)[C@H](C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
规范 SMILES |
CCC(=O)NC(C(C)C1=CC(=C(C=C1)NC(=O)C(C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。